3,5,5-Trimethyl-1-hexene
CAS No.: 4316-65-8
Cat. No.: VC21259631
Molecular Formula: C9H18
Molecular Weight: 126.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4316-65-8 |
---|---|
Molecular Formula | C9H18 |
Molecular Weight | 126.24 g/mol |
IUPAC Name | 3,5,5-trimethylhex-1-ene |
Standard InChI | InChI=1S/C9H18/c1-6-8(2)7-9(3,4)5/h6,8H,1,7H2,2-5H3 |
Standard InChI Key | JTXUVHFRSRTSAT-UHFFFAOYSA-N |
SMILES | CC(CC(C)(C)C)C=C |
Canonical SMILES | CC(CC(C)(C)C)C=C |
Introduction
Chemical Structure and Properties
Structural Characteristics
3,5,5-Trimethyl-1-hexene features a hexene backbone with three methyl substituents: one at the 3-position and two at the 5-position. This branched structure contributes to its unique reactivity patterns and physical properties. The compound contains a terminal double bond (between C1 and C2), which is characteristic of 1-alkenes and defines much of its chemical behavior.
Physical Properties
The physical properties of 3,5,5-Trimethyl-1-hexene are summarized in the table below:
Property | Value |
---|---|
Molecular Formula | C₉H₁₈ |
Molecular Weight | 126.24 g/mol |
Physical State (20°C) | Colorless liquid |
Boiling Point | 119°C (392.6 K) |
Density | 0.731 g/cm³ |
Flash Point | 25.4°C |
Refractive Index | 1.409-1.411 |
The compound is volatile and has a distinct odor, typical of alkenes in this carbon range .
Chemical Identifiers
Various chemical identifiers for 3,5,5-Trimethyl-1-hexene are provided in the table below:
Identifier | Value |
---|---|
CAS Registry Number | 4316-65-8 |
InChI Key | JTXUVHFRSRTSAT-UHFFFAOYSA-N |
IUPAC Name | 3,5,5-trimethylhex-1-ene |
SMILES | CC(CC(C)(C)C)C=C |
MDL Number | MFCD00026333 |
PubChem CID | 92984 |
These identifiers are essential for unambiguous identification in chemical databases and literature .
Synthesis Methods
Laboratory Synthesis
The synthesis of 3,5,5-Trimethyl-1-hexene can be achieved through several methods:
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Methylation of 1-Hexene: This primary method involves the addition of methyl groups to the 1-hexene molecule under specific reaction conditions.
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Catalytic Processes: Various catalysts can be employed to enhance reaction efficiency and selectivity.
The key synthesis parameters typically include:
Parameter | Typical Range |
---|---|
Temperature | Elevated (specific to catalyst) |
Pressure | Varying based on reaction setup |
Catalyst | Metal-based (specific types) |
Reaction Medium | Organic solvents |
Industrial Production
Industrial production methods for 3,5,5-Trimethyl-1-hexene typically involve scaled-up versions of laboratory syntheses with modifications for efficiency and cost-effectiveness. The industrial processes often employ continuous flow reactors rather than batch processes to improve productivity and consistency.
Chemical Reactions
Types of Reactions
3,5,5-Trimethyl-1-hexene participates in various chemical reactions typical of alkenes:
Reaction Type | Reagents | Conditions | Products |
---|---|---|---|
Oxidation | KMnO₄, CrO₃ | Acidic medium | Alcohols, ketones |
Reduction | H₂ | Palladium catalyst | Saturated hydrocarbons |
Halogenation | Cl₂, Br₂ | UV light | Halogenated hydrocarbons |
Hydrohalogenation | HX (X = Cl, Br, I) | Varied | Alkyl halides |
Hydration | H₂O, H₂SO₄ | Acidic | Alcohols |
These reactions are fundamental to the compound's utility in organic synthesis.
Reaction Mechanisms
The reaction mechanisms typically follow established pathways for alkenes:
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Addition Reactions: Most reactions involve addition across the C=C double bond following Markovnikov's or anti-Markovnikov's rule depending on reaction conditions.
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Oxidation: Proceeds through formation of a cyclic intermediate followed by cleavage to form carbonyl compounds.
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Reduction: Involves the addition of hydrogen across the double bond, typically catalyzed by transition metals.
The reactivity is influenced by the steric hindrance introduced by the methyl groups, particularly the geminal dimethyl groups at C5.
Applications in Research and Industry
Scientific Research Applications
3,5,5-Trimethyl-1-hexene serves as a valuable model compound in several research areas:
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Polymerization Studies: Used as a model monomer for studying the polymerization behavior of branched α-olefins with bulky substituents.
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Catalysis Research: Employed in studies of catalyst selectivity and efficiency in olefin transformations.
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Mechanism Investigations: Utilized to understand reaction mechanisms of functionalized alkenes.
Industrial Applications
The compound finds applications in various industrial processes:
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Intermediate in Organic Synthesis: Serves as a building block for more complex molecules in fine chemical production.
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Specialty Chemicals Production: Used in the manufacture of surfactants, lubricants, and other specialty chemicals.
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Polymer Industry: Employed as a comonomer in some polymerization processes to introduce branching in polymer chains.
Analytical Methods for Characterization
Spectroscopic Techniques
Several spectroscopic techniques are employed for the characterization of 3,5,5-Trimethyl-1-hexene:
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Gas Chromatography-Mass Spectrometry (GC-MS): Provides both separation and identification capabilities, allowing for purity assessment and structural confirmation .
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information, particularly about the positioning of methyl groups and the terminal alkene.
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Infrared (IR) Spectroscopy: Helps identify the presence of the C=C double bond and other functional groups.
Physical Property Measurements
Standard physical property measurements include:
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Boiling Point Determination: Typically measured at standard pressure (760 mmHg) .
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Refractive Index: Provides a quick purity check and identification method .
Comparative Analysis with Similar Compounds
Related Compounds
Several compounds share structural similarities with 3,5,5-Trimethyl-1-hexene:
Compound | Molecular Formula | Key Structural Difference |
---|---|---|
3,5,5-Trimethyl-1-hexanol | C₉H₂₀O | Hydroxyl group instead of double bond |
3,7-Dimethyl-1-octene | C₁₀H₂₀ | Different methyl group arrangement |
3,4,5-Trimethyl-1-hexene | C₉H₁₈ | Different methyl group positioning |
Structure-Property Relationships
The unique positioning of methyl groups in 3,5,5-Trimethyl-1-hexene significantly influences its properties:
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Boiling Point: The branched structure generally results in a lower boiling point compared to linear isomers with the same carbon count.
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Reactivity: The steric hindrance from the methyl groups affects the accessibility of the double bond, potentially reducing reactivity in some addition reactions.
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Selectivity: The asymmetric environment around the double bond can lead to regioselective outcomes in addition reactions.
Recent Research and Future Perspectives
Current Research Trends
Current research involving 3,5,5-Trimethyl-1-hexene focuses on several areas:
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Catalytic Transformations: Development of new catalytic systems for selective functionalization.
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Green Chemistry Applications: Exploration of more environmentally friendly synthesis methods.
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Structure-Activity Relationships: Investigation of how its unique structure affects its behavior in various chemical processes.
Future Research Directions
Potential future research directions include:
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Novel Synthetic Applications: Development of new synthetic pathways utilizing this compound as a key intermediate.
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Sustainable Production Methods: Investigation of biocatalytic or electrochemical routes to reduce environmental impact.
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Advanced Materials Development: Exploration of its potential in the production of specialized polymers with unique properties.
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